molecular formula C14H9IN2O B325352 N-(3-cyanophenyl)-2-iodobenzamide

N-(3-cyanophenyl)-2-iodobenzamide

Cat. No.: B325352
M. Wt: 348.14 g/mol
InChI Key: XPVOANIQPHEJEH-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl group attached to a 3-cyanophenylamine moiety. Its molecular formula is C₁₄H₁₀IN₂O, with a molecular weight of 356.15 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The iodine atom at the 2-position of the benzoyl group enhances reactivity in cross-coupling reactions, while the cyano group at the meta position of the phenyl ring influences electronic properties and biological interactions .

Properties

Molecular Formula

C14H9IN2O

Molecular Weight

348.14 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-iodobenzamide

InChI

InChI=1S/C14H9IN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18)

InChI Key

XPVOANIQPHEJEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Iodo vs. Bromo Substitution

Replacing iodine with bromine in the benzamide scaffold (e.g., 2-bromo-benzamide) results in comparable yields but requires extended reaction times. For instance, in Cu(I)-catalyzed domino reactions, 2-iodobenzamide derivatives achieve similar yields (~75–80%) as brominated analogs but with shorter reaction durations (12–18 hours vs. 24+ hours) .

Positional Isomerism (Meta vs. Para Substitution)
  • 3-Cyanophenyl vs. 4-Cyanophenyl: In HIV-1 RNase H/IN inhibition studies, replacing the 4-cyanophenyl group with 3-cyanophenyl reduces dual inhibitory activity. For example, compound 80 (3-cyanophenyl) shows reduced IC₅₀ values (RNase H: 1.77 µM; IN: 1.18 µM) compared to para-substituted analogs, which exhibit higher selectivity for RNase H .
  • 2-Iodo vs. 4-Iodo Benzamides: N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) demonstrates high tumor uptake in melanoma imaging (60 min post-injection: 6.5% ID/g in murine B16 melanoma), whereas 2-iodo analogs like BZA2 show similar diagnostic sensitivity (81%) but differ in biodistribution due to iodine positioning .
Antiviral Activity
  • Meta-Substituted Analogs: Compounds with 3-cyanophenyl groups exhibit balanced inhibition of HIV-1 RNase H and integrase (IC₅₀ ratio ~1.5), whereas para-substituted derivatives are more selective for RNase H .
Melanoma Imaging
  • BZA Derivatives: 4-Iodo-benzamides like BZA show tumor/nontumor ratios of 37:1 (tumor/blood) and 147:1 (tumor/brain) in preclinical models, outperforming 2-iodo analogs in specificity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Rf Value (Solvent System) Key Feature(s)
N-(3-Cyanophenyl)-2-iodobenzamide 356.15 Not reported Not reported High reactivity in cross-coupling
N-(4-Aminophenyl)-2-iodobenzamide 343.14 Not reported 0.48 (30% EtOAc/petroleum ether) Precursor for polyimide monomers
N-(3-Fluorophenyl)-2-iodobenzamide 375.56 Not reported 0.23 (30% EtOAc/petroleum ether) Improved lipophilicity
BZA (4-iodo derivative) 416.24 Not reported Not reported High melanoma uptake (6.5% ID/g)

Key Research Findings

Substituent Position Dictates Activity: Meta-substituted 3-cyanophenyl groups reduce dual HIV-1 enzyme inhibition compared to para-substituted analogs, highlighting the importance of electronic effects .

Iodine Enhances Reactivity : 2-Iodobenzamides enable faster synthesis of heterocycles than brominated counterparts, making them preferred substrates in Cu-catalyzed reactions .

Imaging Agent Potential: 4-Iodo-benzamides like BZA are superior in melanoma detection due to higher tumor-to-background ratios, though 2-iodo derivatives remain under investigation .

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